BenchChemオンラインストアへようこそ!

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Synthetic Chemistry KOR Agonist Development Intermediate Procurement

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate (CAS 1005275-84-2) is a fully saturated, Boc-protected decahydroquinoxaline derivative bearing a 4-methoxyphenyl substituent at the 3-position. Its molecular formula is C20H30N2O3 and its molecular weight is 346.46 g/mol.

Molecular Formula C20H30N2O3
Molecular Weight 346.5 g/mol
CAS No. 1005275-84-2
Cat. No. B3070716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate
CAS1005275-84-2
Molecular FormulaC20H30N2O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3
InChIKeyORASFJUSJVJPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate (CAS 1005275-84-2): A Strategic Intermediate for KOR Agonist Synthesis


Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate (CAS 1005275-84-2) is a fully saturated, Boc-protected decahydroquinoxaline derivative bearing a 4-methoxyphenyl substituent at the 3-position. Its molecular formula is C20H30N2O3 and its molecular weight is 346.46 g/mol . This compound is not itself a finalized bioactive agent; rather, its structural architecture directly mirrors the pharmacophoric core of a highly optimized series of enantiomerically pure, subnanomolar-affinity κ-opioid receptor (KOR) agonists [1], [2]. As such, it represents a strategically positioned late-stage intermediate within a patented synthetic route to peripherally restricted, anti-inflammatory KOR ligands [3].

Why Generic Substitution Fails for Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate: The Orthogonal Protection-Pharmacophore Problem


Generic substitution of this compound by simpler decahydroquinoxaline analogs (e.g., CAS 90410-24-5) or non-Boc-protected variants (e.g., 2-(4-methoxyphenyl)decahydroquinoxaline, CAS 1005275-85-3) is scientifically invalid for any research program targeting KOR agonist development. The tert-butyloxycarbonyl (Boc) group at the 1-position provides orthogonal N-protection essential for regioselective functionalization during multi-step synthesis, a key feature documented in process patents for perhydroquinoxaline-derived analgesics [1]. Removing this group, or selecting an analog lacking the 4-methoxyphenyl substituent, would fundamentally alter both the synthetic trajectory and the ultimate pharmacophore, as the 4-methoxyphenyl group is a critical recognition element for subnanomolar KOR binding affinity demonstrated by the downstream active compounds in this series [2], [3].

Quantitative Differentiation Evidence for Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate


Boc Protection Enables Orthogonal Synthetic Control vs. Free Amine Analog (CAS 1005275-85-3)

The target compound's Boc protecting group at the 1-position provides a crucial orthogonal protection strategy that is absent in its closest commercial analog, 2-(4-methoxyphenyl)decahydroquinoxaline (CAS 1005275-85-3). The process patent WO2016079109A1 explicitly describes the use of tert-butyl carbonate as a nitrogen-protecting group during the regioselective introduction of substituents at the 1-N atom of the decahydroquinoxaline scaffold [1]. Without this Boc protection, any attempt to functionalize the decahydroquinoxaline core would result in competing reactions at both N-1 and N-4 positions, leading to complex product mixtures and drastically reduced yields of the desired (4aR,5S,8aS)-configured pharmacophore. The molecular weight difference (MW 346.46 for Boc-protected vs. MW 246.35 for the unprotected analog ) quantitatively reflects the mass of the protecting group that must be strategically managed during synthesis.

Synthetic Chemistry KOR Agonist Development Intermediate Procurement

Decahydroquinoxaline Core: KOR Affinity vs. Tetrahydroquinoxaline and Aromatic Quinoxaline Analogs

The fully saturated decahydroquinoxaline core of the target compound is a critical structural determinant for subnanomolar KOR binding affinity and high selectivity, as established by comprehensive SAR studies on this compound class [1], [2]. The J. Med. Chem. 2017 paper demonstrates that enantiomerically pure decahydroquinoxalines 5-8 achieve single-digit nanomolar to subnanomolar KOR affinity, with the lead compound 8a exhibiting a Ki of 0.63 nM at the KOR [1]. This contrasts sharply with partially saturated (tetrahydroquinoxaline) or fully aromatic quinoxaline analogs, which fail to adopt the requisite (4aR,5S,8aS) conformation needed for productive KOR binding. The conformational restriction imposed by the trans-decalin-like ring junction of the decahydroquinoxaline system is essential for the spatial orientation of the 4-methoxyphenyl group and the N-1 substituent relative to the KOR binding pocket [2]. Note: The target compound itself has not been directly assayed for KOR binding; this evidence is class-level inference from its direct structural analogs 5-8 in the same paper.

κ-Opioid Receptor Structure-Activity Relationship Scaffold Selection

Receptor Selectivity Profile of the Decahydroquinoxaline Class vs. Classic KOR Agonist U-50488

The decahydroquinoxaline scaffold on which the target compound is based confers exceptional selectivity for KOR over related opioid and non-opioid receptors. The Soeberdt 2017 study explicitly states that decahydroquinoxalines 5-8 demonstrate high selectivity over μ, δ, σ1, and σ2 receptors as well as the PCP binding site of the NMDA receptor [1]. Quantitatively, the lead compound 5a exhibits a KOR Ki of 0.25 nM, with MOR Ki = 43 nM (172-fold selectivity) and DOR Ki = 58 nM (232-fold selectivity) . In contrast, the classic KOR agonist U-50488, while selective for KOR over MOR (Kd = 2.2 nM for KOR vs. 430 nM for MOR, approximately 195-fold), lacks the poly-selectivity profile (σ1, σ2, NMDA) that is intrinsic to the decahydroquinoxaline scaffold . Note: Direct selectivity data for the target compound itself is not available; this is class-level inference from its downstream structural analogs.

Opioid Receptor Selectivity KOR Agonist Off-Target Profiling

Vendor Purity Specifications and Procurement Comparison for CAS 1005275-84-2 vs. Related Intermediates

Multiple vendors supply CAS 1005275-84-2 with documented purity specifications ranging from 95% to 98%, providing procurement flexibility based on downstream application requirements. Leyan (Shanghai) offers the compound at 98% purity (Catalog No. 1197594) , while Chemenu supplies it at 95%+ purity (Catalog No. CM335773) . The structurally related but unprotected analog, 2-(4-methoxyphenyl)decahydroquinoxaline (CAS 1005275-85-3), is available from ABCR at 95% purity (Catalog No. AB212266) . The 3% purity differential (95% vs. 98%) can be significant for multi-step synthesis, as a 3% impurity burden may translate to accumulated byproducts that complicate purification after subsequent transformations.

Chemical Procurement Quality Specification Intermediate Sourcing

Patent Precedent and Commercial Relevance of Boc-Protected Decahydroquinoxaline Intermediates

The target compound's structural class is explicitly covered by multiple patent families owned by Dr. August Wolff GmbH & Co. KG Arzneimittel, establishing clear commercial precedent for Boc-protected decahydroquinoxaline intermediates in the synthesis of therapeutic KOR agonists [1], [2]. Patent WO2016079109A1, titled 'Process for the preparation of perhydroquinoxaline derivatives,' describes a multi-step synthetic route wherein tert-butyl carbonate is used as a protecting group for the decahydroquinoxaline nitrogen during regioselective functionalization [1]. The existence of dedicated process patents—distinct from composition-of-matter patents—indicates that these intermediates have been optimized for scalable manufacture, a factor relevant for procurement decisions involving kilogram-scale quantities. In contrast, generic decahydroquinoxaline (CAS 90410-24-5) lacks such specific patent coverage for KOR agonist synthesis .

Intellectual Property Process Chemistry Commercial Scale-Up

Best-Fit Application Scenarios for Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate


Late-Stage Intermediate for Enantiomerically Pure KOR Agonist Synthesis

This compound is optimally deployed as a late-stage intermediate in the synthesis of (4aR,5S,8aS)-configured perhydroquinoxaline KOR agonists, following the synthetic methodology established by Soeberdt et al. (2017) [1] and protected by process patent WO2016079109A1 [2]. After Boc deprotection under acidic conditions, the free amine at the 1-position can be regioselectively functionalized with arylacetamide or sulfonamide groups to access compounds with Ki values as low as 0.25 nM at the KOR. The 4-methoxyphenyl group at the 3-position is retained throughout the synthesis and serves as a critical pharmacophoric element for receptor recognition. This scenario is suitable for medicinal chemistry laboratories engaged in KOR-targeted drug discovery, particularly those pursuing peripherally restricted agonists for dermatological anti-inflammatory applications.

SAR Exploration of the N-1 Substituent in Decahydroquinoxaline KOR Ligands

The Boc-protected scaffold enables systematic structure-activity relationship (SAR) studies at the N-1 position without interference from the secondary amine at N-4. Researchers can perform parallel diversification of the N-1 substituent (upon Boc removal) while the N-4 position remains available for further modification or remains as part of the pharmacophore. This orthogonal protection strategy allows for the rapid generation of compound libraries with variations at the amine moiety outside the κ pharmacophore—a key site for tuning physicochemical properties, as demonstrated by the logD7.4 values ranging from 0.21 to 0.26 in related perhydroquinoxaline series [1].

Reference Standard for Analytical Method Development in Perhydroquinoxaline Manufacturing

Given its defined molecular weight (346.46 g/mol), Boc protecting group, and 4-methoxyphenyl chromophore, this compound serves as an ideal reference standard for developing HPLC-UV or LC-MS analytical methods for perhydroquinoxaline intermediate quality control. The 4-methoxyphenyl group provides a strong UV chromophore (λmax ≈ 230-280 nm), while the Boc group offers characteristic fragmentation patterns in mass spectrometry (loss of 56 Da for isobutylene and 100 Da for the full Boc group). These spectral handles facilitate method development for purity assessment, a critical requirement for GMP-scale manufacturing of perhydroquinoxaline-derived APIs as suggested by the commercial patent portfolio [2].

Building Block for CNS-Penetrant vs. Peripherally Restricted KOR Agonist Design

The target compound represents a key branching point in the synthesis of both CNS-penetrant and peripherally restricted KOR agonists. The downstream compound 5a (CAS 1816990-29-0), derived from this scaffold, demonstrates significant brain penetration with brain/plasma ratios of 0.50 to 0.65 . In contrast, compound 8a from the same series, which incorporates a methanesulfonamide and (S)-configured hydroxypyrrolidine ring, exhibits peripheral restriction with topical anti-inflammatory activity in mouse dermatitis models [1]. By procuring this common intermediate, laboratories can access both pharmacological profiles through divergent synthetic pathways, maximizing the research value of a single procurement investment.

Quote Request

Request a Quote for Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.